

An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Bromo-3-methylbenzo[b]thiophene
Cat. No.:	B169043

[Get Quote](#)

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **5-Bromo-3-methylbenzo[b]thiophene**, tailored for researchers, scientists, and professionals in drug development.

Structural Formula and Physicochemical Properties

5-Bromo-3-methylbenzo[b]thiophene is a halogenated derivative of the heterocyclic compound 3-methylbenzo[b]thiophene. Its structure consists of a benzene ring fused to a thiophene ring, with a bromine atom at the 5th position and a methyl group at the 3rd position.

Chemical Structure:

Quantitative Data Summary:

Property	Value	Source
Molecular Formula	C ₉ H ₇ BrS	[1] [2]
Molecular Weight	227.12 g/mol	[2]
CAS Number	1196-09-4	[2]
SMILES	CC1=CSC2=C1C=C(Br)C=C2	[1]
Purity	Typically ≥97%	[2]
Physical State	Solid (presumed)	
Storage Conditions	Room temperature	[2]

Experimental Protocols

While the specific synthesis of **5-Bromo-3-methylbenzo[b]thiophene** is referenced in the Journal of Heterocyclic Chemistry, 21, p. 1069 (1984), the detailed experimental protocol from this source is not readily available. However, a representative procedure for the synthesis of a structurally related compound, 5-bromobenzo[b]thiophene, is detailed below. This process involves the dehydration of 5-bromo-2,3-dihydro-1-benzothiophen-3-ol.

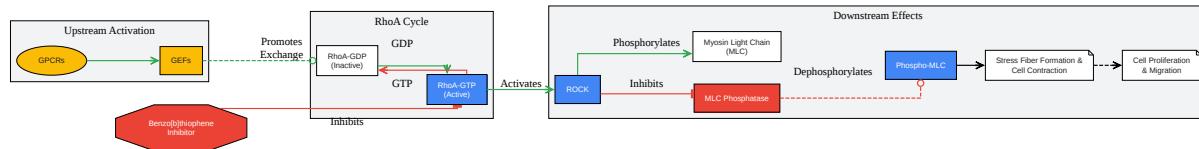
Representative Synthesis of a Brominated Benzo[b]thiophene

Reaction: Dehydration of 5-bromo-2,3-dihydro-1-benzothiophen-3-ol to 5-bromo-1-benzothiophene.

Materials:

- 5-bromo-2,3-dihydro-1-benzothiophen-3-ol (300 g)
- Acetone (600 mL and 300 mL for washing)
- p-toluenesulfonic acid monohydrate (12.4 g)
- Activated carbon (15.0 g)
- Water (2700 mL)

Procedure:


- A solution of 300 g of 5-bromo-2,3-dihydro-1-benzothiophen-3-ol in 600 mL of acetone is prepared.
- To this solution, 12.4 g of p-toluenesulfonic acid monohydrate is added.
- The mixture is heated to reflux and maintained for 2 hours.
- After the reflux period, 15.0 g of activated carbon is added to the reaction solution, and the mixture is stirred.
- Insoluble materials are removed by filtration, and the filter cake is washed with 300 mL of acetone.
- The filtrate and washings are combined.
- 2700 mL of water is added dropwise to the combined solution at a temperature of 5 to 15°C.
- The resulting precipitate is collected by filtration to yield 5-bromo-1-benzothiophene.

Biological Activity and Signaling Pathway

Benzo[b]thiophene derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Recent studies have highlighted the potential of benzo[b]thiophene derivatives as inhibitors of the RhoA/ROCK signaling pathway. This pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell proliferation, migration, and invasion. Dysregulation of the RhoA/ROCK pathway is implicated in the progression of various cancers, making it a promising target for therapeutic intervention. The inhibition of this pathway by certain benzo[b]thiophene compounds can lead to the suppression of tumor growth and metastasis.

Below is a diagram illustrating the inhibitory effect of a benzo[b]thiophene-based inhibitor on the RhoA/ROCK signaling pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [prepchem.com](http://www.prepchem.com) [prepchem.com]
- 2. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [b] thiophene - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[b]thiophene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b169043#5-bromo-3-methylbenzo-b-thiophene-structural-formula-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com